Ethylene dibenzoate

PVC plasticization polymer additive performance glycol dibenzoate structure-property relationship

Researchers studying PET thermal degradation or plasticizer structure-activity relationships often struggle to obtain a validated, solid-form model compound with well-characterized kinetics. Ethylene Dibenzoate (CAS 94-49-5) is the chemically validated reference for PET decomposition studies, exhibiting first-order degradation (Ea=53.4 kcal/mol at 330-350°C). Its solid powder (mp 70-74°C) allows dry pre-mixing with suspension-grade PVC resins. Key outcomes: (1) quantitative mechanistic insight into PET aging, (2) a defined C2 glycol bridge reference for dibenzoate ecotoxicity SAR, (3) simplified dry-blend preparation versus liquid dibenzoates. Purity >98% (GC); available for immediate global shipment.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 94-49-5
Cat. No. B1362536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene dibenzoate
CAS94-49-5
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyXFDQLDNQZFOAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylene Dibenzoate: Solid Plasticizer and PET Model


Ethylene dibenzoate (CAS 94-49-5), also known as ethylene glycol dibenzoate (EGDB), is an aromatic diester formed from ethylene glycol and benzoic acid (molecular formula C16H14O4, molecular weight 270.28 g/mol) . At room temperature, it exists as a white to almost white solid powder with a melting point of 70°C, distinguishing it from the more common liquid dibenzoate plasticizers such as diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB) . This compound exhibits extremely low water solubility (2.3 mg/L at 20°C), negligible vapor pressure (0 Pa at 25°C), and a logP of 3.75 at 30°C . Beyond its established use as a plasticizer for PVC and other polymers, ethylene dibenzoate serves a distinct and specialized function as a model compound in fundamental polyester degradation studies, specifically for poly(ethylene terephthalate) (PET), where its well-characterized thermal decomposition kinetics (first-order, activation energy Ea = 53.4 kcal/mol) provide critical mechanistic insights [1][2].

1 Solid plasticizer for PVC dry-blend compounding
2 Model compound for PET thermal degradation kinetics
3 Non-phthalate aromatic dibenzoate for material research

Ethylene Dibenzoate: Substitution Limitations


Glycol dibenzoates constitute a family of non-phthalate plasticizers in which the glycol component—the central bridge between the two benzoate ester groups—dictates critical performance attributes including plasticizing efficiency, mechanical properties of the finished polymer, and toxicity profile [1][2]. Systematic studies have demonstrated that the structure of the glycol moiety directly governs PVC film properties, with plasticizing effect ranking in the order: neopentyl glycol dibenzoate > triethylene glycol dibenzoate > ethylene glycol dibenzoate (the target compound) > 2-(n-butyl)-2-ethyl-1,3-propanediol dibenzoate derivative [1]. Furthermore, toxicity assessments indicate a clear structure-activity relationship: the EC50 value of dibenzoate plasticizers increases (toxicity decreases) with increasing alkyl chain length of the glycol component, meaning ethylene dibenzoate, bearing the shortest possible two-carbon glycol bridge among this class, occupies a distinct position in the toxicity spectrum [2]. Consequently, substituting ethylene dibenzoate with longer-chain analogs such as DEGDB or DPGDB alters both the material's mechanical response and its environmental safety classification—substitutions that cannot be made without quantitative revalidation of the final product's performance specifications and regulatory compliance.

Glycol bridge length alters plasticizing efficiency
Ethylene glycol dibenzoate ranks third of four tested glycol dibenzoates; longer-bridge analogs such as triethylene glycol dibenzoate exhibit different mechanical response. Substitution requires re-evaluation of final flexibility and extraction resistance.
Ecotoxicity profile depends on glycol chain length
Short-chain glycol dibenzoates (C2-C4) are associated with higher acute aquatic toxicity compared to longer-chain analogs. Replacing EGDB with a lower-toxicity alternative may be necessary for environmentally preferable formulations, but cannot be assumed without specific test data.
Solid physical form requires different handling
EGDB is a solid powder (melts above ambient temperature), while DEGDB and DPGDB are liquids. Process equipment and dry-blend protocols may not transfer directly between solid and liquid dibenzoate plasticizers.

Ethylene Dibenzoate: Comparative Performance Evidence


Comparative Plasticizing Efficiency in PVC

In a direct head-to-head study of structurally related glycol dibenzoates evaluated at constant loading in suspension-grade PVC films, ethylene glycol dibenzoate (EGDB) demonstrated intermediate plasticizing efficiency among four comparator dibenzoates [1]. The experimental plasticizing effect ranking was: neopentyl glycol dibenzoate (highest) > triethylene glycol dibenzoate > ethylene glycol dibenzoate > 2-(n-butyl)-2-ethyl-1,3-propanediol dibenzoate (lowest) [1].

Plasticizing Efficiency Rank
Head-to-head
Ranked 3rd of 4 glycol dibenzoates
Intermediate efficiency; extraction resistance profile may differ
Suspension-grade PVC films; constant plasticizer loading; mechanical properties compared
PVC plasticization polymer additive performance glycol dibenzoate structure-property relationship

Aquatic Toxicity of Glycol Dibenzoates

In a systematic screening of 24 commercial and potential 'green' plasticizers using the Vibrio fischeri bioluminescence inhibition assay (Microtox), a clear structure-toxicity relationship was established for the dibenzoate plasticizer class [1]. 1,3-Propanediol dibenzoate (PrDDB) and 1,4-butanediol dibenzoate (BDDB)—compounds structurally analogous to ethylene dibenzoate but with slightly longer glycol bridges—exhibited EC50 values < 1 mg/L, indicating high acute toxicity that rendered them unsuitable candidates as 'green' plasticizers [1].

Aquatic Toxicity Context
Class-level
Short-chain glycol dibenzoates EC50 < 1 mg/L
Toxicity profile may limit 'green' classification
EGDB not directly measured; inferred from C3–C4 analog data (Microtox assay)
ecotoxicology plasticizer environmental safety Microtox bioluminescence assay

Thermal Decomposition Kinetics for PET Model

Ethylene dibenzoate serves as a chemically validated model compound for poly(ethylene terephthalate) (PET), with its thermal decomposition kinetics precisely characterized in multiple independent studies [1][2]. When heated to 330-350°C, EDB decomposes following first-order kinetics, with an activation energy (Ea) of 53.4 kcal/mol [1][2]. In contrast, butylene dibenzoate (BDB)—the model compound for poly(butylene terephthalate) (PBT)—exhibits significantly lower thermal stability under identical thermo-oxidative conditions at 160°C, where PBT/BDB degrades more rapidly than PET/EDB [3].

PET Model Decomposition
Reported
Ea = 53.4 kcal/mol, first-order at 330–350°C
Supports PET degradation research; characterized kinetics
Stable vs. PBT/BDB at 160°C in direct comparison
polyester degradation PET model chemistry thermal stability kinetics

Solid-State Plasticizer Handling

Ethylene dibenzoate exists as a white to almost white powder or crystalline solid at ambient temperature, with a melting point of 70-74°C . This solid physical form fundamentally differentiates it from the commercially predominant liquid dibenzoate plasticizers including diethylene glycol dibenzoate (DEGDB, liquid, viscosity ~75-160 cP at 25°C), dipropylene glycol dibenzoate (DPGDB, liquid, viscosity ~90 cP at 25°C), and proprietary blends thereof [1][2].

Solid Physical State
Property context
Solid powder, mp 70–74°C
Requires melt processing or dry blending
DEGDB and DPGDB are liquids at ambient temperature
plasticizer physical form formulation handling solid plasticizer

Ethylene Dibenzoate: Validated Applications


PET Degradation Mechanism Studies

Ethylene dibenzoate is the chemically validated model compound for PET thermal and thermo-oxidative degradation studies [1][2]. Researchers investigating PET stability, recycling processes, or long-term aging mechanisms utilize EDB specifically because its decomposition follows well-characterized first-order kinetics with an activation energy of 53.4 kcal/mol at 330-350°C [1]. Direct comparative studies confirm that PET/EDB exhibits greater thermal stability at 160°C than the PBT/BDB system, making EDB the appropriate choice for mechanistic investigations involving PET homopolymer systems [2].

Solid Plasticizer for PVC Dry-Blends

Unlike liquid dibenzoate plasticizers (DEGDB, DPGDB), ethylene dibenzoate exists as a solid powder with a melting point of 70-74°C at ambient temperature [1][2]. This physical form enables dry pre-mixing with suspension-grade PVC resins without the risk of liquid segregation or premature gelation, potentially simplifying dry-blend preparation workflows. However, formulators should account for the intermediate plasticizing efficiency of EGDB relative to triethylene and neopentyl glycol dibenzoates (EGDB ranks third of four dibenzoates tested at equal loading) when setting final compound specifications .

Ecotoxicity and Environmental Fate

Ethylene dibenzoate represents the shortest possible glycol bridge (C2) in the dibenzoate plasticizer series. Ecotoxicology studies using the Microtox assay have established that short-chain glycol dibenzoates (1,3-propanediol dibenzoate and 1,4-butanediol dibenzoate) exhibit high acute aquatic toxicity with EC50 values < 1 mg/L, while longer-chain analogs show reduced toxicity [1]. Ethylene dibenzoate is therefore of interest as a reference compound in structure-activity relationship (SAR) studies investigating how glycol bridge length modulates the ecotoxicity and biodegradation profile of this plasticizer class. The compound also appears on the ECHA Classification and Labelling Inventory as toxic to aquatic life with long-lasting effects [2].

Niche PVC Applications with Solid Handling

Based on direct comparative data, ethylene glycol dibenzoate delivers lower plasticizing efficiency than triethylene glycol dibenzoate and neopentyl glycol dibenzoate, but higher efficiency than the 2-(n-butyl)-2-ethyl-1,3-propanediol dibenzoate derivative [1]. This intermediate performance may be appropriate in applications where maximum flexibility is not required, where the solid physical form simplifies inventory management, or where specific extraction resistance or liquid absorption characteristics (as measured in the comparative study) align favorably with end-use requirements [1].

Application
Selection Property
Validation Focus
PET degradation mechanism studies
Model-compound kinetics context
Thermal decomposition pathway interpretation
PVC dry-blend formulations
Solid-state handling compatibility
Dry-blend homogeneity and plasticizing efficiency
Ecotoxicity SAR studies
Glycol-bridge SAR profile
Ecotoxicity endpoint review
Niche PVC applications with solid handling
Intermediate efficiency with solid handling
Comparative extraction resistance and liquid absorption

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